molecular formula C15H15ClN2O2 B1361566 2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione CAS No. 6312-48-7

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione

Cat. No. B1361566
CAS RN: 6312-48-7
M. Wt: 290.74 g/mol
InChI Key: GUNUJEHGUYLPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the InChI code for a similar compound, 3-chloro-2-(4-methyl-1-piperazinyl)phenylamine, is 1S/C11H16ClN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new 1,4-naphtho- and benzoquinone derivatives possessing N-, S-, O-substituted groups were synthesized from 2,3-dichloro-1,4-naphthoquinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, 2-chloro-3-(4-methylpiperazin-1-yl)pyrazine, is 212.68 .

Scientific Research Applications

Antifungal and Antibacterial Properties

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione has been studied for its potent antifungal and antibacterial activities. A study by Tandon et al. (2010) synthesized various derivatives of 1,4-naphthoquinones, including this compound, and found them to have significant antifungal activity against Trichophyton mentagraphytes, surpassing some clinically prevalent antifungal drugs (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) investigated the application of related naphthoquinone derivatives as chemosensors for transition metal ions. Their findings suggested that these compounds, including variants of 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, exhibit selective recognition and colorimetric responses to certain metal ions like Cu2+ (Gosavi-Mirkute et al., 2017).

Photochemical Properties and Solar Cells

Thionaphthoquinone derivatives, closely related to 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, have been utilized in dye-sensitized solar cells (DSSC). A study by Mahadik et al. (2020) showed these compounds, used as photosensitizers, significantly affect the charge transport and photovoltaic performance in DSSC, presenting a novel application in renewable energy technologies (Mahadik et al., 2020).

Fluorescence Emission Changes by Metal Ions

Jali et al. (2013) explored the fluorescence emission changes in various 1,4-naphthoquinone derivatives, indicating that these compounds, including structures similar to 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, show selective fluorescence responses when interacting with different metal ions (Jali, Masud, & Baruah, 2013).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. A study by Mathew et al. (2009) synthesizedamino-substituted 1,4-naphthoquinones, including 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione, and evaluated them for antifilarial activity, demonstrating their potential in developing new therapeutic agents (Mathew, Karunan, Srinivasan, & Muthuswamy, 2009).

Crystal Structures and Molecular Interactions

The crystal structures and molecular interactions of derivatives of 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione have been studied to understand their physicochemical properties. Yıldırım et al. (2019) determined the crystal structures of closely related compounds, which could provide insights into the design of more efficient derivatives for various applications (Yıldırım, Yıldız, Bayrak, Şahin, & Tuyun, 2019).

Synthesis of Photoactive Compounds

Naito et al. (1984) explored the photochemical 2+2 cycloaddition of 2-chloro-1,4-naphthoquinone, a structurally similar compound, which opens pathways for synthesizing photoactive compounds with potential applications in various fields, such as organic electronics or photodynamic therapy (Naito, Makita, & Kaneko, 1984).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine is reported to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of research involving similar compounds have been suggested. For instance, the results of a study indicate that the compounds are non-toxic to human cells, suggesting their suitability for further development .

properties

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-17-6-8-18(9-7-17)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNUJEHGUYLPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212456
Record name Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione

CAS RN

6312-48-7
Record name Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthoquinone, 2-chloro-3-(4-methylpiperazin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
Reactant of Route 6
2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione

Citations

For This Compound
2
Citations
VK Tandon, HK Maurya, MK Verma, R Kumar… - European journal of …, 2010 - Elsevier
‘On water’ assisted synthesis and biological evaluation of nitrogen and sulfur containing hetero-1,4-naphthoquinones as potent antifungal and antibacterial agents - ScienceDirect Skip …
Number of citations: 76 www.sciencedirect.com
C Ibis, S Sahinler Ayla, E Babayeva - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
In the present study, the reactions of 2,3-dichloro-1,4-naphthoquinone (DCNQ) with amino-1,2-propanediol and some thiols were investigated. Novel N-, N,S-, and S,O- substituted …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.